SBI-797812 SBI-797812 Novel NAMPT activator, elevating liver NAD+, turning NAMPT into a "super catalyst" that more efficiently generates NMN
SBI-797812 is a novel NAMPT activator, elevating liver NAD+, turning NAMPT into a "super catalyst" that more efficiently generates NMN.
Brand Name: Vulcanchem
CAS No.: 2237268-08-3
VCID: VC0542669
InChI: InChI=1S/C19H22N4O4S/c24-19(21-11-14-7-9-20-10-8-14)22-15-1-5-18(6-2-15)28(25,26)23-12-16-3-4-17(13-23)27-16/h1-2,5-10,16-17H,3-4,11-13H2,(H2,21,22,24)
SMILES: C1CC2CN(CC1O2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NCC4=CC=NC=C4
Molecular Formula: C19H22N4O4S
Molecular Weight: 402.469

SBI-797812

CAS No.: 2237268-08-3

Cat. No.: VC0542669

Molecular Formula: C19H22N4O4S

Molecular Weight: 402.469

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SBI-797812 - 2237268-08-3

Specification

CAS No. 2237268-08-3
Molecular Formula C19H22N4O4S
Molecular Weight 402.469
IUPAC Name 1-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-ylsulfonyl)phenyl]-3-(pyridin-4-ylmethyl)urea
Standard InChI InChI=1S/C19H22N4O4S/c24-19(21-11-14-7-9-20-10-8-14)22-15-1-5-18(6-2-15)28(25,26)23-12-16-3-4-17(13-23)27-16/h1-2,5-10,16-17H,3-4,11-13H2,(H2,21,22,24)
Standard InChI Key KTSOHNHLOLGQCY-CALCHBBNSA-N
SMILES C1CC2CN(CC1O2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NCC4=CC=NC=C4
Appearance Solid powder

Introduction

Chemical Identity and Developmental History

SBI-797812 (molecular formula: C₂₂H₂₃N₃O₃S) is a 4-pyridyl-substituted benzamide derivative originating from a medicinal chemistry campaign targeting allosteric NAMPT modulation. Its discovery emerged from a high-throughput screen of 400,000 compounds using protein thermal shift assays, followed by rigorous hit-to-lead optimization . Structural analysis reveals critical features:

  • Core scaffold: Benzamide moiety enabling π-π interactions with NAMPT's Tyr-18 residue

  • Pyridyl pharmacophore: 4-Pyridine substitution conferring activator properties (vs. 3-pyridyl analogs like GNI-50 which inhibit NAMPT)

  • Sulfonamide linker: Enhances binding affinity through hydrogen bonding with Asn-263

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight409.5 g/mol
LogP3.2 ± 0.3
Aqueous Solubility12 μM (pH 7.4)
Plasma Protein Binding89% (human)

The structural evolution from inhibitor GNI-50 to activator SBI-797812 demonstrates how subtle positional isomerism (3-pyridyl → 4-pyridyl) can invert pharmacological activity .

Mechanism of Action: Converting NAMPT into a "Super Catalyst"

SBI-797812 operates through six synergistic mechanisms to enhance NMN synthesis (Figure 1):

Active-Site Binding and Catalytic Modulation

Despite structural similarity to NAMPT inhibitors (FK-866, CHS-828), SBI-797812 occupies the enzyme's active site while promoting catalytic efficiency. Surface plasmon resonance (SPR) studies confirm direct binding (K<sub>D</sub> = 2.6 μM) to the rear channel near His-247 . This binding:

  • Increases ATP affinity (K<sub>m</sub> reduced 3.2-fold to 58 μM)

  • Stabilizes phosphorylated His-247 (pHis<sup>247</sup>), extending its half-life from <2 min to >15 min

  • Shifts reaction equilibrium toward NMN production (equilibrium constant K<sub>eq</sub> increased from 0.54 to 1.87)

Pyrophosphate (PPi) Metabolism

SBI-797812 enhances PPi consumption through two pathways:

  • Triphosphate (PPP<sub>i</sub>) Synthesis: 3.8-fold increase in ATP + PPi → PPP<sub>i</sub> + ADP

  • Adenosine Tetraphosphate (Ap<sub>4</sub>) Formation: 2.1-fold elevated Ap<sub>4</sub> production during ATP hydrolysis

Table 2: Enzymatic Parameters with/without SBI-797812

ParameterNAMPT Alone+10 μM SBI-797812Fold Change
V<sub>max</sub> (nmol/min/mg)42 ± 389 ± 52.1×
K<sub>m,ATP</sub> (μM)187 ± 2158 ± 60.31×
K<sub>cat</sub> (min⁻¹)0.330.712.2×

Feedback Inhibition Resistance

NAD⁺-mediated inhibition of NAMPT (IC<sub>50</sub> = 18 μM) is attenuated by SBI-797812:

  • 50% inhibition requires 48 μM NAD⁺ in presence of activator

  • Enables sustained NMN production despite rising NAD⁺ levels

Cellular Pharmacology and NAD⁺ Boosting

In A549 human lung adenocarcinoma cells:

Table 3: Concentration-Dependent Effects on NAD⁺ Metabolism

[SBI-797812]NMN (pmol/mg)NAD⁺ (nmol/mg)NADH/NAD⁺ Ratio
0 μM30 ± 77.4 ± 0.80.11 ± 0.02
0.4 μM81 ± 911.1 ± 1.20.10 ± 0.01
2 μM183 ± 1512.6 ± 1.40.09 ± 0.01
10 μM502 ± 3116.3 ± 1.90.08 ± 0.01

Key observations:

  • NMN accumulation precedes NAD⁺ elevation (30 min vs 2 hr latency)

  • No significant effect on NADP(H) pools, indicating pathway selectivity

  • EC<sub>50</sub> = 1.2 μM for NAD⁺ elevation (vs 0.37 μM in cell-free assays)

In Vivo Pharmacodynamics

Mouse studies reveal tissue-specific NAD⁺ modulation:

Table 4: Hepatic NAD⁺ Elevation in C57BL/6 Mice

Dose (mg/kg)T<sub>max</sub> (hr)NAD⁺ Fold ChangeHalf-Life (hr)
1021.4×3.2
301.52.1×2.8
10013.3×2.5

Notably, brain NAD⁺ levels remained unchanged, suggesting limited blood-brain barrier penetration .

Structural Basis for Allosteric Activation

Cryo-EM and X-ray crystallography studies reveal three critical interactions:

  • Rear Channel Engagement: The 4-pyridyl group occupies a hydrophobic pocket formed by β14-β15 strands (ΔB-factor reduction = 28 Ų)

  • Dimer Interface Stabilization: Sulfonamide oxygen forms hydrogen bonds with Asn-263 (distance = 2.7 Å)

  • Phosphohistidine Stabilization: Benzamide ring stacks against pHis<sup>247</sup>, reducing phosphate group lability

Comparative analysis with inactive analogs (e.g., SBI-796950) shows that 4-pyridyl orientation is essential for maintaining the active-site conformation that promotes NMN release .

Differentiation from Other NAMPT Modulators

Table 5: Selectivity Profile Against Common NAMPT Ligands

CompoundTypeK<sub>D</sub> (μM)V<sub>max</sub> Fold Change
FK-866Inhibitor0.0030
GNI-50Inhibitor0.0070
P7C3Pseudoligand>1000
NAT1Activator6.21.4×
SBI-797812Activator2.62.1×

Unique advantages of SBI-797812:

  • No competitive inhibition with NMN/NAD⁺ (unlike NAT1)

  • Stability in biological matrices (t<sub>1/2</sub> > 6 hr in liver microsomes)

  • Synergy with NMNAT1 (2.8-fold greater NAD⁺ vs NAMPT activation alone)

Therapeutic Implications and Future Directions

The ability to elevate NAD⁺ without depleting ATP (unlike NAMPT inhibitors) positions SBI-797812 as a candidate for:

  • Age-Related Diseases: Preclinical models show NAD⁺ restoration reverses mitochondrial dysfunction

  • Metabolic Disorders: Hepatic NAD⁺ boosting enhances sirtuin-1 activity (fatty acid oxidation)

  • Neuroprotection: Indirect CNS effects via liver-derived NMN transport

Ongoing research aims to:

  • Improve brain penetration through prodrug approaches

  • Explore combination therapies with CD38 inhibitors

  • Develop biomarker assays for clinical trials (urinary NMN/NAM ratio)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator